6-(Methylsulfonyl)chroman-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10O4S |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
6-methylsulfonyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H10O4S/c1-15(12,13)7-2-3-10-8(6-7)9(11)4-5-14-10/h2-3,6H,4-5H2,1H3 |
InChI Key |
HDMKPRVHIOOTPU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)OCCC2=O |
Origin of Product |
United States |
Biological Activities and Pharmacological Relevance of 6 Methylsulfonyl Chroman 4 One Analogs
Established Biological Activities Associated with the Chroman-4-one Scaffold
The chroman-4-one scaffold is a core component of many naturally occurring and synthetic compounds that exhibit a wide array of pharmacological effects. nih.gov Derivatives of chroman-4-one have demonstrated significant potential across various therapeutic areas. Notably, these compounds are associated with anticancer, anti-inflammatory, antioxidant, antidiabetic, antibacterial, antifungal, and antiparasitic properties. nih.gov
The structural versatility of the chroman-4-one family, which includes flavanones (2-phenyl-4-chromanones) and isoflavanones (3-phenyl-4-chromanones), allows for extensive modification, leading to a broad spectrum of bioactivities. researchgate.netnih.gov For instance, certain chroman-4-one derivatives have been investigated for their cytotoxic effects against various cancer cell lines, while others have shown promise as antimicrobial agents against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The antioxidant potential of this scaffold is also noteworthy, with some analogs exhibiting activity comparable to that of Vitamin E. nih.gov This wide range of biological activities underscores the importance of the chroman-4-one scaffold as a foundational structure in medicinal chemistry. nih.gov
Sirtuin 2 (SIRT2) Enzyme Inhibition and Associated Cellular Responses
A significant area of research for chroman-4-one analogs has been their interaction with sirtuins, a class of NAD+-dependent deacetylases involved in numerous cellular processes. nih.govacs.org Specifically, chroman-4-one derivatives have emerged as potent and selective inhibitors of Sirtuin 2 (SIRT2), a predominantly cytosolic sirtuin that plays a role in cell cycle regulation, microtubule dynamics, and has been implicated in cancer and neurodegenerative diseases. nih.govwikipedia.orgscbt.com
Research has led to the development of substituted chroman-4-one derivatives that exhibit potent inhibitory activity against SIRT2, with IC50 values often in the low micromolar range. nih.govacs.org A key feature of these inhibitors is their high selectivity for SIRT2 over other sirtuin isoforms, particularly the structurally similar SIRT1 and SIRT3. nih.govresearchgate.net
Structure-activity relationship (SAR) studies have revealed that modifications at the 2-, 6-, and 8-positions of the chroman-4-one ring are crucial for high potency. nih.govacs.org For instance, an alkyl chain of three to five carbons at the 2-position and the presence of large, electron-withdrawing groups at the 6- and 8-positions are favorable for strong inhibition. nih.govacs.org One of the most potent compounds identified is 6,8-dibromo-2-pentylchroman-4-one, which has an IC50 of 1.5 μM for SIRT2 and displays minimal inhibition of SIRT1 and SIRT3 at much higher concentrations. nih.govresearchgate.netaminer.org
| Compound Name | 2-Position Substituent | 6-Position Substituent | 8-Position Substituent | SIRT2 IC50 (μM) | Selectivity | Reference |
| 1a | n-Pentyl | Chloro | Bromo | 4.5 | High vs SIRT1/SIRT3 | nih.gov |
| 6,8-dibromo-2-pentylchroman-4-one | n-Pentyl | Bromo | Bromo | 1.5 | High vs SIRT1/SIRT3 | researchgate.netaminer.org |
| 1k | n-Propyl | Chloro | Bromo | 10.6 | High vs SIRT1/SIRT3 | acs.org |
| 3a | n-Pentyl | Chloro | Bromo | 5.5 | High vs SIRT1/SIRT3 | acs.org |
This table presents a selection of chroman-4-one based SIRT2 inhibitors and their reported potencies. The data highlights the impact of substitutions on inhibitory activity.
One of the primary cytosolic substrates of SIRT2 is α-tubulin, a key component of microtubules. nih.gov SIRT2 functions to deacetylate α-tubulin at the lysine-40 residue. nih.gov The inhibition of SIRT2 by chroman-4-one analogs disrupts this activity, leading to an increase in the acetylation levels of α-tubulin. nih.gov This hyperacetylation of α-tubulin is a key indicator that SIRT2 is the cellular target of these inhibitors. nih.gov
Studies have shown that treatment of cancer cell lines, such as MCF-7 breast cancer cells, with potent and selective chroman-4-one based SIRT2 inhibitors results in increased perinuclear acetylation of α-tubulin. nih.govbiorxiv.org This modulation of microtubule dynamics through α-tubulin acetylation is linked to the antiproliferative effects observed with these compounds. nih.gov Therefore, the mechanism of action for these inhibitors is directly tied to their ability to block SIRT2-mediated deacetylation, thereby altering the acetylation status of crucial cellular proteins like α-tubulin. biorxiv.orgnih.gov
Pteridine Reductase 1 (PTR1) Inhibition and Anti-Parasitic Efficacy
Beyond their effects on human enzymes, chroman-4-one analogs have been identified as promising inhibitors of Pteridine Reductase 1 (PTR1), an enzyme found in trypanosomatid parasites but not in their human hosts. mdpi.comscite.ai PTR1 is a crucial enzyme for these parasites, providing a metabolic bypass that allows them to circumvent the effects of antifolate drugs, which target dihydrofolate reductase (DHFR). mdpi.comacs.org This makes PTR1 an attractive target for the development of new anti-parasitic agents. scite.ainih.gov
The chroman-4-one scaffold has been successfully utilized to develop compounds with significant activity against parasites such as Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, and various Leishmania species, which cause leishmaniasis. mdpi.comnih.gov Flavonoids, which include the chroman-4-one structure, have been previously recognized as antiparasitic agents and PTR1 inhibitors. mdpi.comnih.govnih.gov
Synthetic chroman-4-one analogues have been evaluated for their inhibitory activity against both the PTR1 enzymes from T. brucei (TbPTR1) and L. major (LmPTR1), as well as against the parasites themselves. mdpi.comnih.gov Certain compounds have demonstrated potent activity against both the isolated enzymes and the whole parasites, with favorable selectivity indices, indicating low toxicity to human cells. mdpi.comnih.gov For example, a specific chroman-4-one derivative, referred to as compound 1 in several studies, showed effective inhibition of both TbPTR1 and LmPTR1 and was active against T. brucei and Leishmania infantum. mdpi.comnih.gov
| Compound | Target Enzyme | Parasite | Activity | Reference |
| Compound 1 | TbPTR1 / LmPTR1 | Trypanosoma brucei | Active against enzyme and parasite (Selectivity Index > 7) | mdpi.comnih.gov |
| Compound 1 | TbPTR1 / LmPTR1 | Leishmania infantum | Weakly inhibited cell growth | nih.gov |
| Compound 2 | TbPTR1 / LmPTR1 | Trypanosoma brucei | Active against parasite (Selectivity Index > 7) | nih.gov |
| Compound 2 | TbPTR1 / LmPTR1 | Leishmania infantum | Weakly inhibited cell growth | nih.gov |
| Compound 3 | TbPTR1 / LmPTR1 | Trypanosoma brucei | Inactive | nih.gov |
| Compound 3 | TbPTR1 / LmPTR1 | Leishmania infantum | Inactive | nih.gov |
This table summarizes the anti-parasitic activity of selected chroman-4-one analogs against Trypanosoma and Leishmania species, highlighting their potential as PTR1 inhibitors.
A critical component in the development of more effective PTR1 inhibitors has been the use of X-ray crystallography to understand how these compounds bind to the enzyme's active site. mdpi.comnih.gov Researchers have successfully solved the crystal structure of TbPTR1 in a complex with a chroman-4-one inhibitor (compound 1). mdpi.comnih.govnih.gov Additionally, the first crystal structures of LmPTR1 complexed with chroman-4-one derivatives have also been determined. mdpi.comnih.gov
These crystallographic studies provide essential insights for structure-based drug design, allowing for the optimization of the inhibitor scaffold. mdpi.comnih.gov The analysis of the enzyme-inhibitor complexes helps to explain the observed inhibitory activity and the differences in binding modes between chroman-4-one and related chromen-4-one derivatives. mdpi.com Computational studies, including Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, have further elucidated the binding interactions, revealing that a chroman-4-one derivative had a greater binding affinity for TbPTR1 compared to LmPTR1, with strong electrostatic interactions playing a dominant role in the former. nih.gov These structural and computational analyses form a solid basis for the rational design of new, more potent anti-trypanosomatidic compounds targeting PTR1. mdpi.comnih.gov
Cyclooxygenase-2 (COX-2) Inhibitory Potential in Related Structures
The chroman-4-one scaffold, a core component of 6-(methylsulfonyl)chroman-4-one, belongs to the benzopyrone family. Analogs of this structure have been a significant focus of research for the development of selective inhibitors of cyclooxygenase-2 (COX-2). The inhibition of COX-2 is a key mechanism for anti-inflammatory therapies, as this enzyme is primarily involved in pathological processes like inflammation and pain, whereas the COX-1 isoform is involved in physiological functions such as protecting the stomach lining. nih.gov The goal of selective COX-2 inhibitors is to provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov
A recurring structural feature in many potent and selective COX-2 inhibitors is the presence of a methylsulfonyl (-SO2CH3) group. nih.gov This functional group is widely recognized as a key pharmacophore, crucial for conferring COX-2 selectivity. nih.govnih.gov The structural basis for this selectivity lies in a specific difference between the active sites of the COX-1 and COX-2 enzymes. The COX-2 active site possesses a secondary, hydrophobic pocket that is not present in COX-1. nih.gov
The methylsulfonyl group, typically positioned at the para-position of a phenyl ring attached to the core heterocyclic structure, is ideally suited to fit into this secondary pocket. nih.govnih.gov This insertion allows for specific interactions, such as hydrogen bonding, with key amino acid residues within the pocket, including Arginine-513 (Arg513), Histidine-90 (His90), and Valine-523 (Val523). nih.gov This specific binding orientation anchors the inhibitor molecule firmly within the COX-2 active site, leading to potent and selective inhibition, while preventing it from binding effectively to the more constricted active site of COX-1. nih.govnih.gov Molecular modeling studies of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives have confirmed that the p-MeSO2 substituent is well-oriented within this COX-2 secondary pocket. nih.gov
Research on a series of 2-phenyl-4H-chromen-4-one derivatives, which feature the essential 4-methylsulfonylphenyl moiety, demonstrated that modifications at the C-3 position of the chromene ring are pivotal for inhibitory activity. nih.gov The introduction of various substituents at this position allowed for a modulation of the compound's potency and selectivity. For instance, a study identified 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one as a particularly potent and selective COX-2 inhibitor, comparable to the well-known drug celecoxib. nih.gov This highlights that the size and nature of the substituent at the C-3 position are important determinants for optimizing the interaction with the enzyme's active site. nih.gov
Broader structure-activity relationship (SAR) studies on various heterocyclic scaffolds reinforce this principle. The COX-2 inhibitory potency and selectivity are often dependent on the electronic properties and size of substituents on the phenyl rings. nih.gov For example, in related triarylimidazole series, the presence of a hydroxyl (-OH) or a fluorine (-F) atom on a different phenyl ring led to greater potency and selectivity. nih.gov Similarly, for 1,3-diarylurea derivatives, having a hydrogen-accepting group like a methoxy (B1213986) (-OCH3) or fluorine substituent improved both potency and selectivity. nih.gov In chalcone-based inhibitors, the position of halogen substituents (chloro and fluoro groups) on the phenyl ring was shown to enhance inhibitory activity. nih.gov These findings collectively indicate that while the methylsulfonyl group directs the molecule to the COX-2 specific pocket, fine-tuning other parts of the molecule with different functional groups is essential for maximizing the inhibitory effect and achieving high selectivity. nih.govnih.gov
Table 1: COX-2 Inhibitory Data for Selected 2-Phenyl-4H-chromen-4-one Analogs
| Compound | Substituent at C-3 | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
|---|---|---|---|
| 5d | Benzyloxy | 0.07 | 287.1 |
| Celecoxib (Reference) | - | 0.06 | 405 |
Data sourced from literature on 2-phenyl-4H-chromen-4-one derivatives. nih.gov
Anti-Viral Activity, Specifically as Plant Immunity Inducers against Cucumber Mosaic Virus
Beyond their potential as anti-inflammatory agents, chroman-4-one derivatives have emerged as promising candidates in agriculture for protecting crops from viral pathogens. Specifically, novel analogs have been designed and synthesized as plant immunity inducers to combat Cucumber Mosaic Virus (CMV). mdpi.comnih.gov CMV is a devastating virus with a wide host range, affecting over 1,200 plant species and causing significant economic losses in agriculture. eurekalert.orgsciencedaily.com Plant immunity inducers represent an innovative approach to crop protection; instead of targeting the pathogen directly, they activate the plant's own innate defense systems to fend off infection. nih.gov
Recent studies have focused on creating new 4-chromanone-derived compounds and testing their ability to protect plants, such as passion fruit (Passiflora spp.), from CMV. mdpi.comnih.gov Bioassays demonstrated that several of these synthesized compounds exhibited significant curative and protective effects against the virus. mdpi.comnih.gov
For example, compounds designated as 7c and 7g in one study showed remarkable protection activity, with inhibition rates of 57.69% and 56.13%, respectively. nih.gov These rates surpassed that of the commercial agent dufulin (B6596367) and were comparable to ningnanmycin. nih.gov Field trials further confirmed the efficacy of compound 7c , which significantly reduced the incidence of CMV disease in Passiflora spp. mdpi.com
Transcriptome analysis provided insight into the mechanism of action, revealing that compound 7c primarily induces immunity by targeting the abscisic acid (ABA) signaling pathway, a crucial hormone signal transduction pathway in plants. mdpi.com The compound was found to upregulate the expression of PYL genes (ABA receptors) and downregulate the expression of PP2C genes (negative regulators of ABA signaling). mdpi.com This modulation of the ABA pathway enhances the plant's resistance to CMV, demonstrating the potential of these novel 4-chromanone (B43037) derivatives as effective agents for controlling viral diseases in agriculture through the induction of host immunity. mdpi.com
Table 2: Anti-CMV Activity of Selected 4-Chromanone Analogs
| Compound | Protection Effect Rate (%) | Curative Effect Rate (%) |
|---|---|---|
| 7c | 57.69 | 51.73 |
| 7g | 56.13 | 52.39 |
| Dufulin (Reference) | 42.08 | 45.33 |
| Ningnanmycin (Reference) | 50.13 | 51.24 |
Data from in vivo bioassays against CMV at a concentration of 500 mg/L. mdpi.comnih.gov
Structure Activity Relationship Sar Studies of 6 Methylsulfonyl Chroman 4 One and Its Derivatives
Influence of the Methylsulfonyl Substituent at the 6-Position on Biological Activity
The introduction of a methylsulfonyl (-SO₂CH₃) group at the 6-position of the chroman-4-one ring has significant implications for the molecule's biological activity. This is primarily due to the electronic and steric properties of this substituent.
Electronic Effects and Their Contribution to Target Interaction
The methylsulfonyl group is a strong electron-withdrawing group. researchgate.net This property is crucial in its interaction with biological targets. For instance, in the context of sirtuin 2 (SIRT2) inhibition, studies on substituted chroman-4-ones have revealed that electron-withdrawing substituents at the 6- and 8-positions are favorable for potent inhibitory activity. nih.govnih.gov The strong negative inductive and resonance effects of the methylsulfonyl group can modulate the electron density of the entire aromatic ring system. researchgate.net This alteration in the electronic landscape can enhance interactions with specific amino acid residues within a receptor or enzyme's active site, potentially through favorable electrostatic or dipole interactions. nih.gov
Steric Considerations and Conformational Impact
The methylsulfonyl group is relatively bulky, and its size and shape can play a significant role in how the molecule fits into a binding pocket. Steric parameters are a key consideration in quantitative structure-activity relationship (QSAR) studies. uwec.edupharmdbm.com The specific dimensions of the methylsulfonyl group can either facilitate optimal binding by occupying a specific pocket or, conversely, create steric hindrance that prevents the molecule from adopting the necessary conformation for effective interaction. pharmdbm.com
The rotational freedom around the aryl-sulfur bond allows the methylsulfonyl group to adopt various conformations, which can be crucial for adapting to the topology of a binding site. uwec.edu The precise orientation of the sulfonyl oxygen atoms can be critical for forming hydrogen bonds with the receptor, further anchoring the ligand in place.
Role of the Chroman-4-one Core Scaffold in Receptor/Enzyme Binding
The chroman-4-one core is not merely a passive scaffold but an active participant in molecular recognition. nih.gov This bicyclic system, consisting of a benzene (B151609) ring fused to a dihydropyranone ring, provides a rigid framework that correctly positions the various substituents for interaction with a biological target. nih.govresearchgate.net The carbonyl group at the 4-position is a key feature, often acting as a hydrogen bond acceptor, which is crucial for the activity of many chroman-4-one-based inhibitors. acs.org
Impact of Substitutions at Other Positions (e.g., C-2, C-3, C-8) on the 6-Methylsulfonyl Scaffold
The biological activity of 6-(methylsulfonyl)chroman-4-one can be further modulated by introducing substituents at other positions on the chroman-4-one ring.
C-2 Position: SAR studies on chroman-4-one derivatives have shown that substitutions at the C-2 position can significantly impact potency and selectivity. For example, in the context of SIRT2 inhibitors, the introduction of alkyl chains of specific lengths at C-2 was found to be important for high potency. nih.gov
C-3 Position: Modifications at the C-3 position can also have a profound effect on biological activity. For instance, the introduction of a benzylidene group at C-3 in some chroman-4-ones has been shown to confer significant antibacterial and antifungal properties. nih.gov
C-8 Position: Similar to the 6-position, the 8-position is another key site for modification. Studies have shown that introducing larger, electron-withdrawing groups at the 8-position, in conjunction with a 6-substituent, can be favorable for certain biological activities. nih.gov
The interplay between the 6-methylsulfonyl group and substituents at these other positions can lead to synergistic effects, enhancing binding affinity and selectivity.
Comparative SAR Analysis with Other Chromanone and Chromone (B188151) Derivatives
To fully understand the SAR of this compound, it is useful to compare it with other chromanone and chromone derivatives. Chromones are structurally similar to chromanones but possess a double bond between C-2 and C-3. researchgate.net This seemingly minor structural difference can lead to significant variations in biological activity. researchgate.net
For instance, in some studies, the saturated chroman-4-one scaffold has shown superior activity compared to the unsaturated chromone scaffold, while in other cases, the opposite is true. nih.gov This highlights the importance of the three-dimensional shape of the molecule, which is influenced by the saturation of the C2-C3 bond.
Development of Ligand Efficiency and Lipophilicity Metrics
In modern drug discovery, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key metrics used to assess the quality of a lead compound. nih.gov
Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically the number of heavy atoms). A higher LE value indicates that the molecule achieves its potency in a more "efficient" manner, without excessive molecular bulk.
Lipophilic Ligand Efficiency (LLE): This metric considers both potency and lipophilicity (logP or logD). A high LLE is desirable, as it indicates that the compound achieves high potency without being overly greasy, which can lead to problems with solubility, metabolism, and off-target toxicity. nih.gov
For a compound like this compound, the methylsulfonyl group contributes to both its size and polarity. While it increases the molecular weight, its polar nature can help to moderate lipophilicity. The development of derivatives of this compound would involve a careful balancing act to optimize both potency and these efficiency metrics to produce a viable drug candidate.
Below is a hypothetical data table illustrating how these metrics might be used to evaluate a series of chroman-4-one derivatives.
| Compound | Substitution | IC₅₀ (µM) | Heavy Atom Count | Ligand Efficiency (LE) | logP | Lipophilic Ligand Efficiency (LLE) |
| 1 | 6-H | 50 | 12 | 0.35 | 2.1 | 2.2 |
| 2 | 6-CH₃ | 25 | 13 | 0.39 | 2.5 | 2.1 |
| 3 | 6-Cl | 10 | 13 | 0.43 | 2.7 | 2.3 |
| 4 | 6-SO₂CH₃ | 5 | 16 | 0.39 | 1.8 | 3.5 |
This table demonstrates that while the methylsulfonyl derivative (Compound 4) is the largest, its increased potency and lower lipophilicity result in a superior LLE, making it a more promising lead compound for further development.
Molecular Mechanisms and Computational Studies of 6 Methylsulfonyl Chroman 4 One Interactions
Elucidation of Ligand-Target Binding Modes
The initial step in understanding a compound's activity is to identify its biological target and elucidate how it binds. This involves pinpointing the specific amino acids in the target's binding pocket that interact with the ligand.
Identification of Critical Amino Acid Residues for Interaction
To determine which amino acid residues are critical for binding, techniques like site-directed mutagenesis are often coupled with computational predictions. A computational analysis would typically identify key residues that form significant interactions with the ligand.
Analysis of Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions
A detailed binding mode analysis would characterize the non-covalent interactions stabilizing the ligand-protein complex. This includes identifying hydrogen bond donors and acceptors, regions of hydrophobic contact, and electrostatic interactions between charged or polar groups. For 6-(Methylsulfonyl)chroman-4-one, the sulfonyl group could act as a hydrogen bond acceptor, while the chroman core would likely engage in hydrophobic interactions.
Molecular Docking Simulations for Binding Affinity Prediction
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to another to form a stable complex. It is widely used to estimate the strength of the interaction, known as binding affinity.
Validation of Docking Protocols
Before predicting the binding of novel compounds, a docking protocol must be validated. This is typically done by redocking a known ligand into the crystal structure of its target protein. A successful protocol is one that can accurately reproduce the experimentally determined binding pose.
Prediction of Optimal Binding Poses and Orientations
Once validated, the docking protocol can be used to predict the binding pose of new molecules. The simulation would predict the most stable orientation of this compound within the binding site of a target protein, and a scoring function would estimate its binding affinity.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. These simulations can assess the stability of a ligand-protein complex and reveal dynamic changes that occur upon binding. An MD simulation of this compound bound to a target would track the conformational changes of both the ligand and the protein, providing a more realistic view of the interaction than static docking poses.
Analysis of Compound-Protein Complex Stability
The stability of a ligand-protein complex is a critical determinant of a compound's potential biological activity. In the case of this compound, MD simulations can be employed to assess the stability of its complex with a target protein over time. A key metric in this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions in the complex from a reference structure. A stable RMSD trajectory over the course of a simulation suggests that the ligand remains securely bound within the protein's binding pocket.
Furthermore, the analysis of hydrogen bonds and hydrophobic interactions throughout the simulation provides a detailed picture of the forces governing complex stability. For this compound, the sulfonyl group is capable of acting as a hydrogen bond acceptor, while the chroman scaffold can engage in various hydrophobic and van der Waals interactions. The persistence of these interactions over the simulation time is a strong indicator of a stable complex.
| Interaction Type | Potential Interacting Groups on this compound | Significance in Complex Stability |
| Hydrogen Bonding | Sulfonyl group (oxygen atoms), Carbonyl group (oxygen atom) | Key for anchoring the ligand in the binding site and providing specificity. |
| Hydrophobic Interactions | Chroman ring system | Contribute significantly to the overall binding affinity by interacting with nonpolar residues. |
| Van der Waals Forces | Entire molecule | Provide general, non-specific attractive forces that contribute to the overall stability. |
Dynamic Behavior of Binding Site and Ligand
MD simulations also illuminate the dynamic behavior of both the ligand and the protein's binding site. The flexibility of the ligand and the conformational changes in the protein upon binding are crucial for achieving an optimal fit. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues in the binding site can identify which parts of the protein are flexible and which are more rigid.
For this compound, its own conformational flexibility is a subject of interest. While the chroman ring system is relatively rigid, the methylsulfonyl group has rotational freedom. The preferred orientation of this group within the binding site, as observed in MD simulations, can provide valuable insights for the design of more potent analogs.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations offer a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity and interaction with biological macromolecules.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
For this compound, the electron-withdrawing nature of the methylsulfonyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted chroman-4-one. This can influence its reactivity and the types of interactions it can form.
| Molecular Orbital | Significance | Expected Influence of Methylsulfonyl Group |
| HOMO | Electron-donating capacity | Energy is lowered, potentially reducing electron-donating ability. |
| LUMO | Electron-accepting capacity | Energy is significantly lowered, increasing electron-accepting ability. |
| HOMO-LUMO Gap | Chemical reactivity and stability | The gap may be altered, influencing the overall reactivity profile. |
Electrostatic Potential Mapping
An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions.
In this compound, the ESP map would be expected to show a region of high negative potential around the oxygen atoms of the sulfonyl and carbonyl groups, making them likely hydrogen bond acceptors. The aromatic part of the chroman ring may exhibit regions of both positive and negative potential, influencing its stacking interactions with aromatic amino acid residues.
In Silico Screening and Virtual Library Design for Analog Discovery
The insights gained from molecular mechanism and electronic structure studies can be leveraged for the discovery of novel analogs with improved properties through in silico screening and virtual library design.
Pharmacophore Modeling
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. Based on the identified key interactions of this compound with a hypothetical target, a pharmacophore model can be constructed. This model would typically include features such as hydrogen bond acceptors (corresponding to the sulfonyl and carbonyl oxygens), hydrophobic regions (the chroman scaffold), and potentially an aromatic feature.
This pharmacophore model can then be used to screen large virtual libraries of compounds to identify new molecules that possess the same essential features and are therefore likely to have similar biological activity. This approach accelerates the drug discovery process by prioritizing compounds for synthesis and experimental testing.
| Pharmacophore Feature | Corresponding Structural Element in this compound |
| Hydrogen Bond Acceptor | Oxygen atoms of the sulfonyl group |
| Hydrogen Bond Acceptor | Oxygen atom of the carbonyl group |
| Hydrophobic Group | The bicyclic chroman ring system |
| Aromatic Ring | The benzene (B151609) ring of the chroman moiety |
Future Research Directions and Therapeutic Potential of 6 Methylsulfonyl Chroman 4 One
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. nih.govresearchgate.netnih.gov The specific derivative, 6-(methylsulfonyl)chroman-4-one, incorporates a potent electron-withdrawing sulfonyl group, which can significantly influence its physicochemical properties and biological interactions. Future research into this compound and its analogs is poised to unlock new therapeutic avenues by leveraging advanced chemical and computational strategies.
Q & A
Advanced Research Question
- Molecular Docking : Simulates binding poses in enzyme active sites (e.g., COX-2) to identify key interactions (e.g., hydrogen bonding with methylsulfonyl oxygen) .
- QSAR Modeling : Correlates substituent electronic properties (Hammett constants) with inhibitory activity.
- MD Simulations : Assess stability of ligand-protein complexes over time, validating docking predictions.
What are the challenges in scaling up this compound synthesis for preclinical studies?
Advanced Research Question
- Byproduct Formation : Scalable methods must minimize side reactions (e.g., over-sulfonylation) via stepwise addition of reagents.
- Purification at Scale : Transition from column chromatography to crystallization or flash distillation.
- Regulatory Compliance : Documentation of intermediates (e.g., 6-chloro precursors ) for toxicity profiling.
How does stereochemistry impact the biological efficacy of this compound derivatives?
Advanced Research Question
Stereochemical orientation (e.g., R vs. S configurations at chiral centers) affects target binding. For example, (2R)-6-methoxy-2-phenyl derivatives exhibit distinct pharmacokinetics compared to (2S)-isomers . Resolution via chiral HPLC or asymmetric synthesis (e.g., Sharpless epoxidation) is essential for activity studies.
Methodological Notes
- References : Prioritize peer-reviewed journals (e.g., European Journal of Medicinal Chemistry, Acta Crystallographica) over commercial sources.
- Data Validation : Cross-check spectral data with computational predictions (e.g., DFT for NMR shifts).
- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity assays and animal studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
